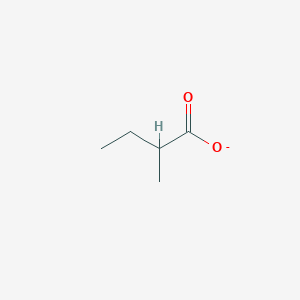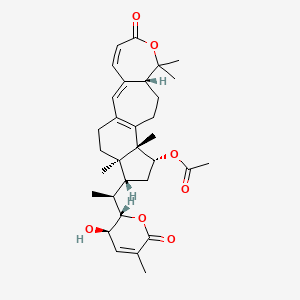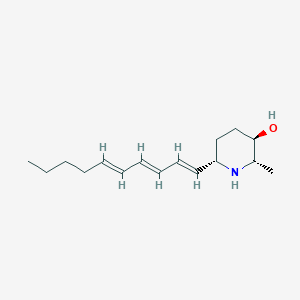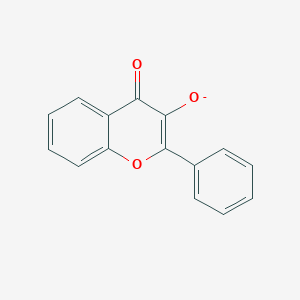
2-Methylbutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbutyrate is a short-chain fatty acid anion and a branched-chain saturated fatty acid anion. It is a conjugate base of a 2-methylbutyric acid.
科学的研究の応用
Rumen Fermentation and Feed Digestibility
Rumen Fermentation : Supplementation with 2MB has been shown to affect rumen fermentation, enzyme activities, and feed digestibility in steers. Specifically, 2MB supplementation led to changes in ruminal pH, total volatile fatty acid (VFA) concentrations, and enzyme activities, indicating its potential to influence feed efficiency and nutrient utilization in ruminants (Wang et al., 2012).
Rumen Microflora and Methane Production : Another study evaluated the impact of 2MB on rumen microflora, enzyme activities, and methane production, revealing that 2MB can modulate microbial populations and methane emissions in the rumen, with implications for animal health and environmental sustainability (Zhang et al., 2015).
Growth Performance and Ruminal Development
- Dairy Calves : Research on pre- and post-weaned dairy calves supplemented with 2MB showed positive effects on growth performance and rumen development, suggesting that 2MB could be beneficial in early livestock nutrition to promote healthy growth and development (Liu et al., 2016).
Biochemical Production and Applications
Microbial Synthesis : Studies on microbial resolution of 2-methylbutyric acid have explored its use as a chiral building block for flavor compounds, demonstrating the potential of biotechnological approaches for producing optically active forms of 2MB and its derivatives for use in food and pharmaceutical industries (Tachihara et al., 2006).
Renewable Production : Efforts to engineer Escherichia coli for the renewable production of valeric acid and 2MB from glucose highlight the potential of metabolic engineering for sustainable chemical synthesis, reducing reliance on petroleum-based feedstocks (Dhande et al., 2012).
特性
製品名 |
2-Methylbutyrate |
|---|---|
分子式 |
C5H9O2- |
分子量 |
101.12 g/mol |
IUPAC名 |
2-methylbutanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChIキー |
WLAMNBDJUVNPJU-UHFFFAOYSA-M |
正規SMILES |
CCC(C)C(=O)[O-] |
同義語 |
2-methylbutanoic acid 2-methylbutyrate 2-methylbutyrate, (+-)-isomer 2-methylbutyrate, sodium salt 2-methylbutyric acid alpha-methylbutyrate RS-2-methylbutyrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)




![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)



